molecular formula C24H51O4P B157173 Trioctyl phosphate CAS No. 1806-54-8

Trioctyl phosphate

Cat. No.: B157173
CAS No.: 1806-54-8
M. Wt: 434.6 g/mol
InChI Key: WVPGXJOLGGFBCR-UHFFFAOYSA-N
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Description

Trioctyl phosphate, also known as tris(2-ethylhexyl) phosphate, is an organophosphate compound with the molecular formula C24H51O4P. It is a colorless to pale yellow liquid that is primarily used as a plasticizer, flame retardant, and solvent. Due to its high thermal stability and chemical resistance, this compound is widely utilized in various industrial applications, including the production of hydraulic fluids and as an additive in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trioctyl phosphate can be synthesized through the reaction of phosphorus oxychloride with isooctanol. The process involves heating isooctanol to a temperature range of 47-53°C and gradually adding phosphorus oxychloride while maintaining the temperature at 65 ± 2°C. The reaction is balanced for 4 to 6 hours, and the generated acid is removed to obtain a crude ester. The crude ester is then neutralized with an alkaline solution, followed by washing and distillation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with isooctyl alcohol in the presence of titanium tetrachloride as a catalyst. The process includes mixing, esterification, neutralization, washing, dealcoholization, and refining. This method enhances the purity of the product and reduces the generation of side reactions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trioctyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and strong acids can facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

trioctyl phosphate
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InChI

InChI=1S/C24H51O4P/c1-4-7-10-13-16-19-22-26-29(25,27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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InChI Key

WVPGXJOLGGFBCR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC
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Molecular Formula

C24H51O4P
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DSSTOX Substance ID

DTXSID6026246
Record name Trioctyl phosphate
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Molecular Weight

434.6 g/mol
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Physical Description

Tri-n-octyl phosphate is a clear colorless liquid. (NTP, 1992)
Record name TRI-N-OCTYL PHOSPHATE
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Boiling Point

428 to 446 °F at 8 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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Density

434.63 (NTP, 1992) - Denser than water; will sink
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Vapor Density

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

1806-54-8
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Melting Point

-101 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

A mixture of 0.2 g. of cobalt octoate and 70 g. of trioctyl phosphite is warmed in vacuo (10 mm.) at 30°C while oxygen is added over a period of six hours. The mixture is stirred throughout this period by means of a magnetic stirrer. The product is washed with an aqueous alkaline solution to remove the cobalt catalyst, having a 91% yield of trioctyl phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cobalt octoate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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